molecular formula C18H25F3N2O B11511619 (2-Ethylbutyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine

(2-Ethylbutyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine

Cat. No.: B11511619
M. Wt: 342.4 g/mol
InChI Key: PZRWNCGMCSFKKU-UHFFFAOYSA-N
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Description

(2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The presence of the trifluoromethoxy group adds unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate, which is then further reacted to introduce the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the ethylbutyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups.

Uniqueness

(2-ETHYLBUTYL)({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL})AMINE is unique due to the combination of its indole core and trifluoromethoxy group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C18H25F3N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]butan-1-amine

InChI

InChI=1S/C18H25F3N2O/c1-4-13(5-2)11-22-9-8-15-12(3)23-17-7-6-14(10-16(15)17)24-18(19,20)21/h6-7,10,13,22-23H,4-5,8-9,11H2,1-3H3

InChI Key

PZRWNCGMCSFKKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

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